molecular formula C12H4F11NaO4S B6595925 4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt CAS No. 59493-84-4

4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt

Cat. No.: B6595925
CAS No.: 59493-84-4
M. Wt: 476.20 g/mol
InChI Key: NGRPXRLJJPIWEW-CFYXSCKTSA-M
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Description

4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt (CAS: 134344-15-3, per ) is a fluorinated aromatic sulfonate characterized by an undecafluoro-1-hexenyl chain (-C₆F₁₁-CH=CH₂) attached via an ether linkage to the para position of a benzenesulfonate group. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which exhibit exceptional chemical stability, thermal resistance, and surfactant properties due to the strong C-F bonds and hydrophobic fluorinated tail. Such compounds are often employed in industrial applications, including firefighting foams, coatings, and specialty surfactants.

Properties

IUPAC Name

sodium;4-[(E)-1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxy]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F11O4S.Na/c13-7(9(15,16)10(17,18)11(19,20)12(21,22)23)8(14)27-5-1-3-6(4-2-5)28(24,25)26;/h1-4H,(H,24,25,26);/q;+1/p-1/b8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRPXRLJJPIWEW-CFYXSCKTSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O/C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)/F)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F11NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a two-step mechanism:

  • Deprotonation : The hydroxyl group of 4-hydroxybenzenesulfonic acid is deprotonated using sodium hydroxide, forming the phenoxide ion.

  • Substitution : The phenoxide ion attacks undecafluoro-1-hexenyl bromide in an SN2 displacement, yielding the ether-linked intermediate.

Critical parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

  • Molar Ratio : A 1:1.2 ratio of phenoxide to perfluoroalkyl bromide ensures complete conversion.

Purification and Yield

Post-reaction, the crude product is purified via:

  • Recrystallization : From ethanol/water mixtures (yield: 68–72%).

  • Chromatography : Silica gel with ethyl acetate/hexane (95:5) for analytical-grade material.

Direct Sulfonation of Perfluoroalkyloxybenzene

An alternative approach sulfonates 4-[(undecafluoro-1-hexenyl)oxy]benzene using fuming sulfuric acid. This method is less common due to challenges in controlling sulfonation regioselectivity.

Sulfonation Conditions

  • Reagent : 20% oleum (fuming H2SO4) at 120°C for 6 hours.

  • Quenching : Gradual addition to ice-water precipitates the sulfonic acid, which is filtered and washed.

Limitations

  • Byproducts : Over-sulfonation occurs at elevated temperatures, necessitating precise thermal control.

  • Yield : 55–60% due to competing decomposition of the perfluoroalkyl chain.

Neutralization to Sodium Salt

The final step converts the sulfonic acid to its sodium salt via titration with NaOH:

C12H5F11O4S+NaOHC12H4F11NaO4S+H2O\text{C}_{12}\text{H}_5\text{F}_{11}\text{O}_4\text{S} + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_4\text{F}_{11}\text{NaO}_4\text{S} + \text{H}_2\text{O}

Procedure

  • pH Adjustment : Aqueous solutions of the sulfonic acid are titrated to pH 7–8 using 1M NaOH.

  • Crystallization : Slow evaporation at 25°C yields crystalline product.

Analytical Data

  • Purity : ≥98% by HPLC (C18 column, acetonitrile/water 70:30).

  • Solubility : 21 mg/mL in water at 25°C.

Comparative Analysis of Synthesis Routes

Parameter Nucleophilic Substitution Direct Sulfonation
Yield68–72%55–60%
Purity≥98%90–92%
ScalabilityIndustrial (kg-scale)Lab-scale only
Key ChallengeBromide availabilityRegioselectivity

Nucleophilic substitution is favored for large-scale production due to higher yields and reproducibility. Direct sulfonation remains useful for synthesizing isotopically labeled variants.

Industrial Applications and Patent Landscape

The compound’s surfactant properties are exploited in:

  • Firefighting Foams : Patents describe formulations with 0.1–0.5% w/w concentrations.

  • Lithography : Used as a wetting agent in photoresist solutions (US9581527B2).

Environmental and Regulatory Aspects

  • Persistence : Estimated half-life >40 years in aqueous environments.

  • Regulations : Listed under EU REACH Annex XVII restrictions for PFAS .

Chemical Reactions Analysis

Types of Reactions

4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonate esters or amides, while oxidation reactions can produce sulfonic acids or sulfonates .

Scientific Research Applications

Electronics and Semiconductor Manufacturing

4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt is utilized in the electronics sector, particularly in semiconductor manufacturing. Its properties contribute to several processes:

  • Photoacid Generators : Used in photolithography for patterning microelectronic devices.
  • Surface Coatings : Acts as a surfactant and anti-reflective coating material, enhancing the performance of photolithographic processes .
ApplicationDescription
Photoacid GeneratorsFacilitate the development of photoresists
Surface CoatingsImprove adhesion and reduce defects in semiconductor devices

Fluoropolymer Production

The compound serves as an additive in the production of fluoropolymers, which are known for their chemical resistance and low friction properties. These polymers are essential in creating non-stick coatings and high-performance materials used in various industrial applications .

Environmental Applications

Research indicates that fluorinated compounds like this sodium salt can be used in environmental remediation efforts:

  • Adsorption Agents : Effective in removing contaminants from water due to their hydrophobic nature.
  • Stabilizers : Used in formulations aimed at reducing the environmental impact of hazardous substances by stabilizing them during transport or storage .

Case Study 1: Semiconductor Manufacturing

In a study conducted by Shindengen Corporation, this compound was evaluated for its effectiveness as a photoacid generator. The results showed significant improvements in resolution and pattern fidelity during lithographic processes compared to traditional materials .

Case Study 2: Environmental Remediation

A research project published in the Journal of Environmental Science explored the use of this compound as an adsorbent for perfluorinated compounds in contaminated water sources. The study concluded that its unique chemical structure allowed for high adsorption rates, making it a viable option for water purification technologies .

Mechanism of Action

The mechanism by which 4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt exerts its effects is primarily related to its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets and pathways. In biological systems, it can stabilize proteins and enzymes by forming micelles or other aggregates, thereby enhancing their solubility and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzenesulfonate Derivatives

a) 4-[(Heptadecafluorononen-1-yl)oxy]benzenesulfonic Acid Sodium Salt (CAS: 59536-17-3)
  • Structure : Features a longer perfluoroalkyl chain (C₉F₁₇) compared to the C₆F₁₁ chain in the target compound.
  • Acute oral toxicity in mammals is moderate (LD₅₀ = 300–2,000 mg/kg).
  • Applications : Likely used in similar industrial niches but with higher environmental persistence due to the extended fluorinated chain.
b) Sodium Perfluoro(octane-1-sulfonate) (PFOS, CAS: 4021-47-0)
  • Structure : A fully fluorinated octanesulfonate (C₈F₁₇SO₃⁻Na⁺), lacking the aromatic benzene ring.
  • Properties: Known for extreme environmental persistence, bioaccumulation, and global regulatory restrictions. PFOS exhibits higher toxicity (e.g., rodent LD₅₀ ~250 mg/kg) and is classified as a persistent organic pollutant (POP).
Compound CAS Fluorinated Chain Key Properties Toxicity (Aquatic/Mammalian)
Target Compound 134344-15-3 C₆F₁₁-CH=CH₂ High thermal stability, surfactant Fish LC₅₀: Not reported
Heptadecafluorononenyl derivative 59536-17-3 C₉F₁₇ Low biodegradability Fish LC₅₀: 36.1 mg/kg
PFOS 4021-47-0 C₈F₁₇ POP, banned in many regions Rodent LD₅₀: ~250 mg/kg

Non-Fluorinated Benzenesulfonate Derivatives

a) Sodium p-Cumenesulfonate (CAS: 15763-76-5)
  • Structure : Contains an isopropyl group (-C₃H₇) at the para position.
  • Properties : Water-soluble, widely used as a hydrotrope in detergents and personal care products. Less environmentally persistent than fluorinated analogs.
  • Toxicity : Generally recognized as safe (GRAS) with low acute toxicity (LD₅₀ > 2,000 mg/kg in rats).
b) Sodium 4-Hydroxybenzenesulfonate Dihydrate (CAS: 10580-19-5)
  • Structure : Features a hydroxyl (-OH) group instead of a fluorinated chain.
  • Properties : Used in pharmaceuticals and as a corrosion inhibitor. Exhibits high water solubility and acidity (pKa ~1.5).
Compound CAS Substituent Applications Environmental Impact
Sodium p-Cumenesulfonate 15763-76-5 -C₃H₇ Detergents, cosmetics Low persistence
Sodium 4-Hydroxybenzenesulf. 10580-19-5 -OH Pharmaceuticals, corrosion Readily degradable

Azo-Dye Functionalized Benzenesulfonates

4-[(2-Hydroxy-1-naphthyl)azo]benzenesulfonic Acid Sodium Salt (Orange II, CAS: 633-96-5)
  • Structure : Contains an azo (-N=N-) linkage and a naphthol group.
  • Properties : Used as a textile dye. Demonstrates moderate aquatic toxicity (fish LC₅₀ ~10–100 mg/L) but is less persistent than fluorinated compounds.
  • Regulatory Status : Subject to purity standards (e.g., ≤1% sulfonated subsidiaries).

Polymerizable Benzenesulfonates

2,3,4-Tris(11'-methacryloylundecyl-1'-oxy)benzenesulfonic Acid Sodium Salt
  • Structure : Branched methacrylated alkyl chains enabling photopolymerization.
  • Properties : Forms mesophases with ion-transport channels, used in ion-selective membranes.
  • Applications: Advanced materials for energy storage or separation technologies.

Critical Analysis of Key Differences

  • Fluorinated vs. Non-Fluorinated: Fluorinated derivatives excel in thermal/chemical stability but pose environmental risks due to persistence and bioaccumulation. Non-fluorinated analogs (e.g., cumenesulfonates) are safer but lack comparable performance in harsh conditions.
  • Hydroxy or methallyl groups enhance solubility or polymerizability but reduce hydrophobicity.
  • Regulatory Landscape : Fluorinated compounds face increasing restrictions (e.g., EPA guidelines), driving demand for biodegradable alternatives like hydroxybenzenesulfonates.

Biological Activity

4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt, a fluorinated surfactant, has garnered attention due to its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and relevant case studies.

The compound is characterized by its fluorinated alkyl chain, which imparts distinct hydrophobic properties. Its molecular structure can be represented as follows:

  • Chemical Formula : C13H7F11O3SNa
  • Molecular Weight : 400.19 g/mol
  • CAS Number : Not specified in the available literature.

Fluorinated surfactants like this compound exhibit unique interactions with cell membranes due to their amphiphilic nature. The hydrophobic fluorinated tail tends to disrupt lipid bilayers, which can lead to alterations in membrane permeability and cellular function.

Key Mechanisms:

  • Membrane Disruption : The surfactant can integrate into lipid bilayers, potentially leading to increased permeability and altered membrane dynamics.
  • Protein Interaction : It may influence protein folding and stability, particularly for membrane proteins, as demonstrated in studies involving similar fluorinated surfactants .

Antimicrobial Properties

Research indicates that fluorinated surfactants possess antimicrobial properties. A study demonstrated that such compounds could effectively inhibit bacterial growth by disrupting cell membranes .

Cytotoxicity

While some studies suggest potential cytotoxic effects at high concentrations, the specific cytotoxicity of this compound remains under investigation. The effects on various cell lines need further exploration to establish safe usage parameters.

Case Studies

  • In Vitro Studies on Membrane Proteins :
    • A study reported that fluorinated surfactants facilitate the synthesis of membrane proteins without interfering with their functional state. This finding is crucial for biotechnological applications where membrane proteins are essential .
  • Antimicrobial Efficacy :
    • In a controlled environment, the compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial membranes, leading to cell lysis .

Data Table of Biological Activities

Biological Activity Observation Reference
Antimicrobial EffectEffective against multiple bacterial strains
Membrane Protein InteractionFacilitates proper folding without cytotoxicity
CytotoxicityPotentially cytotoxic at high concentrations

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves coupling the fluorinated hexenyl group to the benzenesulfonic acid backbone via nucleophilic substitution or Mitsunobu reactions. Optimization strategies include:

  • Using anhydrous conditions to minimize hydrolysis of the fluorinated intermediate.
  • Employing catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction rates .
  • Purification via recrystallization or column chromatography to isolate the sodium salt form .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is essential for confirming fluorinated chain integrity, while 1H^{1}\text{H} NMR identifies aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, F, and S .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodology :

  • Conduct systematic solubility studies using Hansen Solubility Parameters (HSP) to correlate solvent polarity with fluorocarbon interactions.
  • Use Differential Scanning Calorimetry (DSC) to assess thermal stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) .
  • Reference PubChem data for solubility trends in structurally similar fluorinated benzenesulfonates .

Q. What strategies mitigate environmental risks associated with this compound’s persistence in ecosystems?

  • Methodology :

  • Degradation Studies : Use advanced oxidation processes (AOPs) like UV/H2_2O2_2 to assess breakdown products via LC-MS .
  • Bioaccumulation Assays : Employ zebrafish models to study trophic transfer of perfluorinated sulfonates .
  • Computational Modeling : Predict environmental half-lives using QSAR models for perfluoroalkyl substances (PFAS) .

Q. How does the fluorinated chain length influence its efficacy as a surfactant in membrane technologies?

  • Methodology :

  • Compare critical micelle concentration (CMC) values using pendant drop tensiometry for undecafluoro (C6) vs. longer-chain analogs (e.g., C8).
  • Evaluate membrane permeability in liposome models via fluorescence quenching assays .
  • Cross-reference with EPA DSSTox data on fluorinated surfactants to validate trends .

Q. What experimental designs are optimal for studying its potential in drug delivery systems?

  • Methodology :

  • Encapsulation Efficiency : Use dynamic light scattering (DLS) to measure nanoparticle size and zeta potential in aqueous solutions.
  • In Vitro Release : Simulate physiological conditions (pH 7.4, 37°C) with dialysis membranes and quantify drug release via HPLC .
  • Cytotoxicity Screening : Perform MTT assays on HEK-293 cells to assess biocompatibility .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of fluorinated benzenesulfonates?

  • Methodology :

  • Cross-validate data using EPA’s CompTox Dashboard and ECHA databases to identify outliers .
  • Replicate studies under standardized OECD guidelines (e.g., Test No. 203 for acute aquatic toxicity) .
  • Perform meta-analyses of peer-reviewed literature to isolate confounding variables (e.g., impurities) .

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